(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol
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Overview
Description
(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a chiral compound that contains a pyrrolidine ring substituted with a morpholine group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and morpholine.
Formation of Intermediates: The pyrrolidine ring is functionalized with appropriate protecting groups to allow selective reactions at specific positions.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes:
Scaling Up Reactions: Adjusting reaction conditions to handle larger quantities of reagents.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, osmium tetroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to improve reaction selectivity and yield.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol depends on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-2-[2-(Piperidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a piperidine ring instead of morpholine.
(2S,3R,4S)-2-[2-(Pyrrolidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
Structural Features: The presence of both morpholine and pyrrolidine rings in the same molecule.
Reactivity: Unique reactivity due to the combination of functional groups.
This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
653570-94-6 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m0/s1 |
InChI Key |
LGZVJJAJXUUISE-LPEHRKFASA-N |
Isomeric SMILES |
C1COCCN1CC[C@H]2[C@H]([C@H](CN2)O)O |
Canonical SMILES |
C1COCCN1CCC2C(C(CN2)O)O |
Origin of Product |
United States |
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